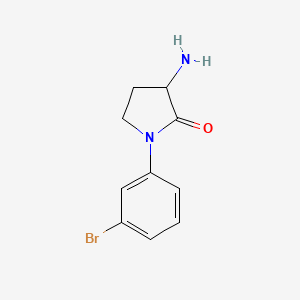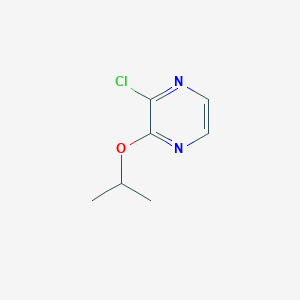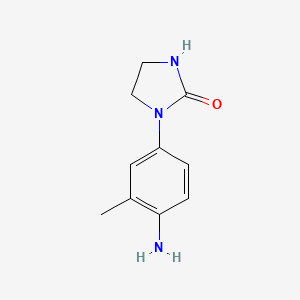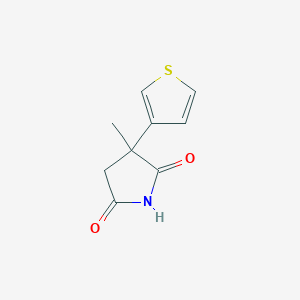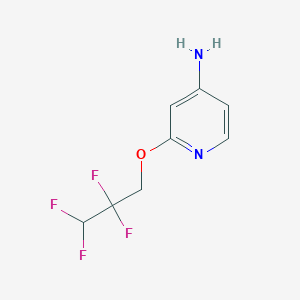
4-アミノ-2-(2,2,3,3-テトラフルオロプロポキシ)ピリジン
説明
2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine is a useful research compound. Its molecular formula is C8H8F4N2O and its molecular weight is 224.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学療法への応用
この化合物は、新しい化学療法薬であるジクロロ[4,4'-ビス(2,2,3,3-テトラフルオロプロポキシ)メチル)-2,2'-ビピリジン]プラチナ(TFBPC)の合成に使用されています。 この薬剤は、MDA-MB-231乳がん、COLO205結腸がん、SK-OV-3卵巣がんなどの複数のシスプラチン耐性ヒトがん細胞株の増殖を阻害する優れた効果を示しています .
シスプラチンの親油性の向上
この化合物は、さまざまなタイプのがんの治療に使用される一般的な治療薬であるシスプラチンの親油性を向上させるために使用されてきました。 この修飾は、シスプラチンに関連する耐性と副作用を軽減することを目的としています .
DNA架橋形成
この化合物は、TFBPC分子の一部として、DNAに結合し、DNA架橋を形成します。 これはDNAの分解をもたらし、PARP/Bax/Bcl-2アポトーシスおよびLC3関連オートファジー経路を通じて細胞死を誘発します .
腫瘍成長阻害
動物モデルにおいて、TFBPCは、シスプラチン耐性MDA-MB-231の細胞株由来異種移植モデル(CDX)と、トリプルネガティブ乳がん(TNBC)の患者由来異種移植(PDX)モデルの両方で、腫瘍の成長を有意に阻害しました .
化学的ビルディングブロック
この化合物は、化学的ビルディングブロックとしてリストされており、さまざまな他の化学化合物の合成におけるその潜在的な用途を示唆しています .
特性
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)4-15-6-3-5(13)1-2-14-6/h1-3,7H,4H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCQTFCDORPGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


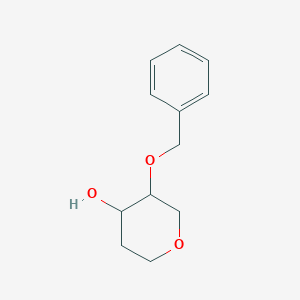
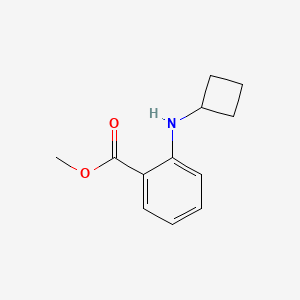
![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)

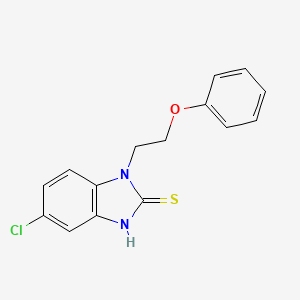
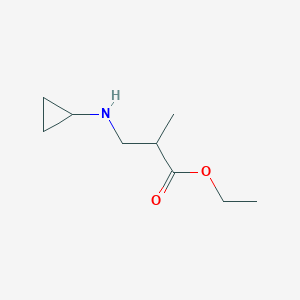
![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)
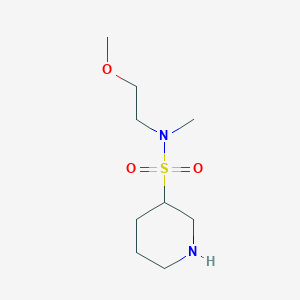
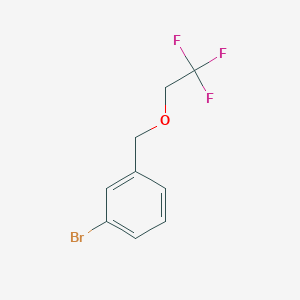
![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)
